molecular formula C11H16O B14668500 2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one CAS No. 43011-75-2

2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one

Cat. No.: B14668500
CAS No.: 43011-75-2
M. Wt: 164.24 g/mol
InChI Key: LEQKNJGMQZQMSR-UHFFFAOYSA-N
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Description

2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one is an organic compound characterized by a cyclopentenyl group attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentenone with methylcyclopentanone in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the cyclopentanone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentanone derivatives.

Scientific Research Applications

2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: Contains a cyclopentenone ring and is structurally related to 2-(Cyclopenten-1-yl)-2-methylcyclopentan-1-one.

    Cyclohexenone: Similar in structure but with a six-membered ring.

    Cyclopropenone: Contains a three-membered ring and exhibits different chemical properties.

Uniqueness

This compound is unique due to its specific ring structure and the presence of both cyclopentenyl and cyclopentanone groups

Properties

CAS No.

43011-75-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-(cyclopenten-1-yl)-2-methylcyclopentan-1-one

InChI

InChI=1S/C11H16O/c1-11(8-4-7-10(11)12)9-5-2-3-6-9/h5H,2-4,6-8H2,1H3

InChI Key

LEQKNJGMQZQMSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1=O)C2=CCCC2

Origin of Product

United States

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